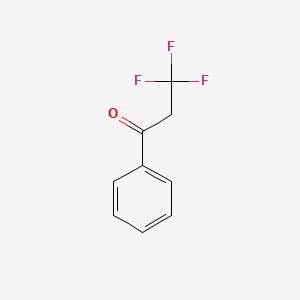

3,3,3-Trifluoro-1-phenylpropan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,3,3-trifluoro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBWMQVOHFPLVBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431453 | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709-21-7 | |

| Record name | 3,3,3-Trifluoro-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,3-trifluoro-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-1-phenylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,3,3-Trifluoro-1-phenylpropan-1-one physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3,3,3-Trifluoro-1-phenylpropan-1-one (CAS No. 709-21-7), a fluorinated ketone of significant interest in synthetic and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a ketone characterized by a phenyl group and a trifluoromethyl group, which impart unique reactivity and properties. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the adjacent carbonyl group.[1]

Physical Properties

The key physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 709-21-7 | [2][3][4][5] |

| Molecular Formula | C₉H₇F₃O | [2][3] |

| Molecular Weight | 188.15 g/mol | [2][3] |

| Melting Point | 37-37.5 °C | [4] |

| Boiling Point | 187.434 °C at 760 mmHg | [4] |

| Density | 1.223 g/cm³ | [4] |

| Flash Point | 75.611 °C | [4] |

| Refractive Index | 1.45 | [4] |

Chemical and Safety Properties

The compound is stable under normal storage conditions, typically sealed in a dry environment at room temperature.[6] It should be kept away from strong oxidizing agents.

Hazard Identification:

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

| GHS Classification | Hazard Statement | Pictogram |

| Skin Irritation, Cat. 2 | H315: Causes skin irritation | GHS07 |

| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation | GHS07 |

| STOT SE, Cat. 3 | H335: May cause respiratory irritation | GHS07 |

Source:[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Available data includes Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Spectrum Type | Description |

| ¹H NMR | The proton NMR spectrum is characterized by a quartet for the two protons on the carbon adjacent to the trifluoromethyl group and multiplets for the aromatic protons. |

| ¹³C NMR | The carbon NMR shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons in the propyl chain, with characteristic splitting patterns due to fluorine coupling. |

| ¹⁹F NMR | The fluorine NMR spectrum typically displays a singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. |

| GC-MS | Mass spectrometry data reveals a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern includes the loss of the trifluoromethyl group (CF₃) and the formation of the phenyl cation ([C₆H₅]⁺) or a stable acylium ion.[1] |

Experimental Protocols: Synthesis

A common method for the synthesis of this compound involves the oxytrifluoromethylation of an alkene.

Synthesis from α-Bromostyrene

Objective: To synthesize this compound via the reaction of α-Bromostyrene with a trifluoromethyl source.

Materials:

-

α-Bromostyrene

-

Sodium triflinate (CF₃SO₂Na)

-

Potassium persulfate (K₂S₂O₈)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Water

-

Oven-dried Schlenk tube

-

Magnetic stirrer

-

Balloon filled with dry air

Procedure:

-

Add sodium triflinate (0.60 mmol) and potassium persulfate (0.05 mmol) to an oven-dried Schlenk tube.

-

Connect a balloon filled with dry air to the side arm of the Schlenk tube and purge the tube once.

-

Inject α-Bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.

-

Stir the reaction mixture vigorously at 45 °C for 2 hours.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous mixture with diethyl ether (4 times).

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using petroleum ether and ethyl acetate as the eluent to afford the final product.

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental and logical processes.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to Phenyl-2,2,2-trifluoroethyl ketone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl-2,2,2-trifluoroethyl ketone, a fluorinated organic compound with potential applications in chemical synthesis and drug discovery. This document summarizes its key physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its potential significance in medicinal chemistry.

Physicochemical Properties

Phenyl-2,2,2-trifluoroethyl ketone, also known as 3,3,3-trifluoro-1-phenylpropan-1-one, possesses the chemical formula C₉H₇F₃O.[1][2][3] Its key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 188.15 g/mol [2][3] |

| Molecular Formula | C₉H₇F₃O[1][2][3] |

| CAS Number | 709-21-7[1][2] |

| Melting Point | 37-37.5 °C[1] |

| Boiling Point | 187.4 °C at 760 mmHg[1] |

| Density | 1.223 g/cm³[1] |

| Flash Point | 75.6 °C[1] |

| LogP | 2.82[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the oxytrifluoromethylation of α-bromostyrene using sodium trifluoromethanesulfinate (CF₃SO₂Na) as the trifluoromethyl source.[4]

Materials:

-

α-Bromostyrene

-

Sodium trifluoromethanesulfinate (CF₃SO₂Na)

-

Potassium persulfate (K₂S₂O₈)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Petroleum ether

-

Ethyl acetate

-

Oven-dried Schlenk tube

-

Magnetic stirrer

-

Balloon filled with dry air

Procedure:

-

To an oven-dried Schlenk tube, add sodium trifluoromethanesulfinate (0.60 mmol) and potassium persulfate (0.05 mmol).

-

Connect a balloon filled with dry air to the Schlenk tube through the side arm and purge the tube once.

-

Successively inject α-bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.

-

Stir the reaction mixture vigorously at 45 °C for 2 hours.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous mixture with diethyl ether (4 times).

-

Combine the organic layers and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired product, this compound.[4]

Analytical Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques:

-

¹H NMR (400 MHz, CDCl₃): δ 3.81 (q, J = 10.0 Hz, 2H), 7.50 (t, J = 7.8 Hz, 2H), 7.64 (tt, J = 7.4, 0.8 Hz, 1H), 7.93 (m, 2H).[4]

-

¹³C NMR (101 MHz, CDCl₃): δ 189.9, 135.9, 134.3, 129.0, 128.4, 124.2 (q, ¹JCF = 277.6 Hz), 42.1 (q, ²JCF = 28.3 Hz).[4]

-

¹⁹F NMR (376 MHz, CDCl₃): δ -62.03 ppm.[4]

-

Mass Spectrometry (EI+): High-resolution mass spectrometry can be used to confirm the elemental composition.

Visualizations

Caption: Synthesis workflow for Phenyl-2,2,2-trifluoroethyl ketone.

Significance in Drug Development

While specific biological activities for Phenyl-2,2,2-trifluoroethyl ketone have not been extensively reported in the available literature, the presence of the trifluoromethyl ketone moiety suggests its potential as a valuable building block in medicinal chemistry.

The introduction of a trifluoromethyl group into organic molecules is a widely used strategy in drug design. This is due to the unique properties conferred by the CF₃ group, including:

-

Increased Metabolic Stability: The strong carbon-fluorine bond can block metabolic pathways, leading to a longer in vivo half-life of the drug molecule.

-

Enhanced Lipophilicity: The trifluoromethyl group can increase the lipophilicity of a compound, which can improve its membrane permeability and oral bioavailability.

-

Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF₃ group can alter the pKa of nearby functional groups and influence binding interactions with biological targets.

Phenyl ketone derivatives, in general, have been investigated for a wide range of pharmacological activities, including hepatoprotective, anti-inflammatory, antimicrobial, and anticancer effects.[5] The combination of a phenyl ketone scaffold with a trifluoroethyl group in Phenyl-2,2,2-trifluoroethyl ketone makes it an interesting candidate for further investigation and as a precursor for the synthesis of more complex, biologically active molecules.

At present, there is no specific information linking Phenyl-2,2,2-trifluoroethyl ketone to any particular signaling pathway. Further research is required to elucidate its biological targets and mechanisms of action.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C9H7F3O | CID 9834155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 709-21-7 | 2,2,2-Trifluoroethyl phenyl ketone - Alachem Co., Ltd. [alachem.co.jp]

- 4. rsc.org [rsc.org]

- 5. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,3,3-Trifluoro-1-phenylpropan-1-one

This technical guide provides a comprehensive overview of the structural and physicochemical properties of 3,3,3-Trifluoro-1-phenylpropan-1-one, a trifluoromethyl ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed structural data, spectroscopic information, and a representative synthetic protocol.

Core Structural and Identity Information

This compound is a fluorinated organic compound characterized by a phenyl ketone core with a trifluoromethyl group at the beta position.[1] The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group, making it a valuable synthetic intermediate.[1]

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 709-21-7[2][3] |

| Molecular Formula | C₉H₇F₃O[2][3][4] |

| Molecular Weight | 188.15 g/mol [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(F)(F)F[2][4] |

| InChI | InChI=1S/C9H7F3O/c10-9(11,12)6-8(13)7-4-2-1-3-5-7/h1-5H,6H2[2][4] |

| InChIKey | LBWMQVOHFPLVBY-UHFFFAOYSA-N[2][4] |

Synonyms: 2-(trifluoromethyl)acetophenone, 2,2,2-Trifluoroethyl phenyl ketone, Phenyl-2,2,2-trifluoroethyl-ketone.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. The following tables summarize key nuclear magnetic resonance (NMR) data.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 3.81 | Quartet | 10.0 | -CH₂- |

| 7.50 | Triplet | 7.8 | Aromatic H |

| 7.64 | Triplet of Triplets | 7.4, 0.8 | Aromatic H |

| 7.93 | Multiplet | Aromatic H |

¹³C NMR (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 42.1 | Quartet | ²JC-F = 28.3 | -CH₂- |

| 124.2 | Quartet | ¹JC-F = 277.6 | -CF₃ |

| 128.4 | Aromatic CH | ||

| 129.0 | Aromatic CH | ||

| 134.3 | Aromatic CH | ||

| 135.9 | Aromatic C | ||

| 189.9 | C=O |

¹⁹F NMR (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

| -62.03 |

Experimental Protocols

General Spectroscopic Methods

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on an ADVANCE III 400 MHz spectrometer.[5] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard for ¹H NMR.[5] Coupling constants (J) are reported in Hertz (Hz).[5]

Synthesis Protocol: Oxytrifluoromethylation of α-Bromostyrene

A representative synthesis of this compound can be achieved through the oxytrifluoromethylation of an alkene.[5]

Materials:

-

Sodium triflinate (CF₃SO₂Na)

-

Potassium persulfate (K₂S₂O₈)

-

α-Bromostyrene

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

To an oven-dried Schlenk tube, add CF₃SO₂Na (0.60 mmol) and K₂S₂O₈ (0.05 mmol).

-

Connect a balloon filled with dry air to the Schlenk tube and purge once.

-

Successively inject α-Bromostyrene (0.20 mmol) and DMSO (2.0 mL) into the reaction tube with magnetic stirring.

-

Stir the reaction mixture vigorously at 45 °C for 2 hours.

-

After the reaction is complete, add water to the mixture.

-

Extract the aqueous mixture with diethyl ether (4 times).

-

Combine the organic layers and dry over Na₂SO₄.

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the residue by silica gel column chromatography using petroleum ether (30-60 °C) and ethyl acetate as the eluent to afford the desired product.[5]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

References

A Technical Guide to the Synthesis, Characterization, and Biological Evaluation of C9H7F3O Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isomers of the chemical formula C9H7F3O, with a particular focus on trifluoromethyl-substituted ketones, chromones, and benzofurans. The incorporation of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[1] This document details the IUPAC nomenclature, synthesis protocols, quantitative data, and potential biological applications of these compounds, serving as a valuable resource for professionals in drug discovery and development.

IUPAC Nomenclature of Identified C9H7F3O Isomers

The molecular formula C9H7F3O encompasses a variety of structural isomers. The table below lists some of the prominent isomers identified in the scientific literature, along with their IUPAC names and CAS numbers for unambiguous identification.

| IUPAC Name | Common Name/Synonym | CAS Number | Molecular Structure Class |

| 1,1,1-trifluoro-3-phenylpropan-2-one | Benzyl trifluoromethyl ketone | 350-92-5 | Ketone |

| 2,2,2-trifluoro-1-(m-tolyl)ethanone | 3'-Methyl-2,2,2-trifluoroacetophenone | 1736-06-7 | Ketone |

| 2,2,2-trifluoro-1-(p-tolyl)ethanone | 4'-Methyl-2,2,2-trifluoroacetophenone | 394-59-2 | Ketone |

| 2,2,2-trifluoro-1-(o-tolyl)ethanone | 2'-Methyl-2,2,2-trifluoroacetophenone | 341-39-9 | Ketone |

| 2-(Trifluoromethyl)-4H-chromen-4-one | 2-Trifluoromethylchromone | N/A | Chromone |

| 3-(Trifluoromethyl)-4H-chromen-4-one | 3-Trifluoromethylchromone | N/A | Chromone |

| 3-(Trifluoromethyl)benzofuran | - | N/A | Benzofuran |

Synthesis and Characterization of Trifluoromethylated Ketones

Trifluoromethylated ketones are valuable synthetic intermediates. The synthesis of compounds such as 2,2,2-trifluoro-1-(m-tolyl)ethanone is typically achieved through the oxidation of the corresponding secondary alcohol.

This protocol describes a general method for synthesizing fluorinated ketones from their alcohol precursors.[2]

Materials:

-

α-Trifluoromethyl secondary alcohol (1 mmol)

-

Pyridine (3 mmol)

-

Potassium persulfate (K₂S₂O₈) (3 mmol)

-

4-Acetylamino-2,2,6,6-tetramethylpiperidine-1-oxyl (ACT) (0.3 mmol)

-

Acetonitrile (2 mL)

-

Pentane

-

Deionized water

-

0.5 M HCl

-

Anhydrous sodium sulfate

Procedure:

-

To a 14-mL vial equipped with a stir bar, add the α-trifluoromethyl secondary alcohol (1 mmol), pyridine (3 mmol), K₂S₂O₈ (3 mmol), and ACT (0.3 mmol).

-

Add acetonitrile (2 mL) to the vial.

-

Seal the vial tightly and heat the mixture in an aluminum block at 50 °C for 48 hours.

-

After cooling to room temperature, transfer the product mixture to a 250-mL separatory funnel.

-

Rinse the vial with pentane (3 x 15 mL) and deionized water (3 x 15 mL), adding the rinses to the separatory funnel.

-

Separate the layers and back-extract the aqueous layer with pentane (2 x 20 mL).

-

Combine the organic layers, wash with 0.5 M HCl (25 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent in vacuo to yield the final ketone product.

The synthesized ketones are characterized using NMR spectroscopy. The following table summarizes the key spectral data for 2,2,2-trifluoro-1-(m-tolyl)ethanone.[2]

| Compound | ¹H NMR (CDCl₃, δ/ppm) | ¹³C NMR (CDCl₃, δ/ppm) | ¹⁹F NMR (DMSO-d₆, δ/ppm) |

| 2,2,2-trifluoro-1-(m-tolyl)ethanone | 7.91–7.85 (m, 2 H), 7.56–7.49 (m, 1 H), 7.48–7.39 (m, 1 H), 2.45 (s, 3 H) | 180.83 (q, J = 34.8 Hz), 139.27, 136.51, 130.62, 130.11, 129.09, 127.53, 116.86 (q, J = 291.4 Hz), 21.42 | -71.15 |

Synthesis and Biological Activity of Trifluoromethylated Chromones and Benzofurans

Trifluoromethylated chromones and benzofurans are heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities, including anticancer, antifungal, and antibacterial properties.[3][4][5]

This protocol outlines a one-pot synthesis method for 2-trifluoromethylchromones starting from the appropriate o-acylphenol and trifluoroacetic anhydride.[6]

Materials:

-

o-Acylphenol

-

Trifluoroacetic anhydride

-

Pyridine (as a catalyst)

Procedure:

-

Condense the appropriate o-acylphenol with trifluoroacetic anhydride.

-

The reaction is typically carried out in the presence of a catalytic amount of pyridine.

-

Heat the reaction mixture (e.g., at 80°C for 10 hours) to facilitate the cyclization and formation of the chromone ring.[6]

-

The product can be isolated and purified using standard techniques such as crystallization or chromatography.

Caption: Synthetic pathway for 2-Trifluoromethylchromones.

Benzofuran derivatives containing a trifluoromethyl group have shown promising results as inhibitors of various biological targets. For instance, certain 3-(piperazinylmethyl)benzofuran derivatives have been identified as potent type II CDK2 inhibitors.[3]

The table below summarizes the in vitro antiproliferative activity (IC₅₀) of a representative m-trifluoromethyl benzofuran derivative against several human cancer cell lines.

| Compound | Panc-1 (µM) | MCF-7 (µM) | A549 (µM) | Reference Drug (Cisplatin, µM) |

| m-trifluoromethyl benzofuran derivative (9h)[3] | 0.94 | 2.92 | 1.71 | 6.98 / 5.45 / 6.72 |

These results indicate that the trifluoromethyl benzofuran derivative exhibits significantly higher potency than the standard chemotherapeutic agent, cisplatin, against these cancer cell lines.

Conceptual Workflow for Drug Discovery and Evaluation

The development of novel therapeutic agents based on the C9H7F3O scaffold follows a structured workflow, from initial synthesis to biological characterization. The following diagram illustrates this conceptual pathway.

Caption: Drug discovery workflow for C9H7F3O derivatives.

This workflow highlights the iterative process of designing, synthesizing, and testing new chemical entities. Promising hits from in vitro studies are subjected to lead optimization to improve their pharmacological properties before advancing to in vivo efficacy and safety assessments.[3][4]

Conclusion

The chemical formula C9H7F3O represents a diverse group of isomers with significant potential in medicinal chemistry and drug development. Trifluoromethyl-substituted ketones, chromones, and benzofurans have demonstrated promising synthetic accessibility and potent biological activities. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore this chemical space further. The continued investigation into the structure-activity relationships of these compounds is crucial for the development of novel and effective therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]

- 3. Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectral Data Analysis of 3,3,3-Trifluoro-1-phenylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 3,3,3-Trifluoro-1-phenylpropan-1-one, a molecule of interest in synthetic and medicinal chemistry. The following sections present available Nuclear Magnetic Resonance (NMR) data, outline experimental protocols for various spectroscopic techniques, and illustrate the relationships between the spectral information and the molecular structure.

Quantitative Spectral Data

The following tables summarize the reported ¹H and ¹³C NMR spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.93 | m | - | 2H, Aromatic (ortho) |

| 7.64 | tt | 7.4, 0.8 | 1H, Aromatic (para) |

| 7.50 | t | 7.8 | 2H, Aromatic (meta) |

| 3.81 | q | 10.0 | 2H, -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz[1]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 189.9 | s | - | C=O |

| 135.9 | s | - | Aromatic (quaternary) |

| 134.3 | s | - | Aromatic (para) |

| 129.0 | s | - | Aromatic (meta) |

| 128.4 | s | - | Aromatic (ortho) |

| 124.2 | q | ¹JC-F = 277.6 | -CF₃ |

| 42.1 | q | ²JC-F = 28.3 | -CH₂- |

Solvent: CDCl₃, Spectrometer Frequency: 101 MHz[1]

Infrared (IR) and Mass Spectrometry (MS) Data

While direct quantitative IR and MS data with peak assignments were not available in the searched literature, the PubChem database indicates the availability of vapor phase IR and GC-MS spectra for this compound.[2] Researchers are advised to consult spectral databases such as SpectraBase for this information.

Experimental Protocols

The following sections detail the methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on an ADVANCE III 400 MHz spectrometer.[1]

Sample Preparation: The sample of this compound was dissolved in deuterated chloroform (CDCl₃).

Data Acquisition:

-

¹H NMR: Chemical shifts were reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR: Chemical shifts were reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).[1] Coupling constants (J) are reported in Hertz (Hz).

Infrared (IR) Spectroscopy (General Protocol)

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation (for a solid sample):

-

A small amount of the solid compound is dissolved in a volatile solvent (e.g., acetone or methylene chloride).

-

A drop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).

-

The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.

-

The salt plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (MS) (General Protocol)

Instrumentation: For high-resolution mass spectra (HRMS), an instrument such as a Waters Micromass GCT may be used.[1] For routine analysis, a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source is common.

Sample Introduction and Ionization:

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph to ensure purity.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV in EI) to generate a molecular ion (M⁺) and various fragment ions.

Mass Analysis and Detection:

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow of Spectroscopic Analysis.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,3,3-Trifluoro-1-phenylpropan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,3,3-Trifluoro-1-phenylpropan-1-one. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and material science by offering detailed spectral data, experimental protocols, and visual representations of the molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) at room temperature.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.93 | m | - | 2H | H-2', H-6' |

| 7.64 | tt | 7.4, 0.8 | 1H | H-4' |

| 7.50 | t | 7.8 | 2H | H-3', H-5' |

| 3.81 | q | 10.0 | 2H | H-2 |

Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 189.9 | s | - | C-1 |

| 135.9 | s | - | C-1' |

| 134.3 | s | - | C-4' |

| 129.0 | s | - | C-3', C-5' |

| 128.4 | s | - | C-2', C-6' |

| 124.2 | q | ¹JC-F = 277.6 | C-3 |

| 42.1 | q | ²JC-F = 28.3 | C-2 |

Spectrometer Frequency: 101 MHz

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A detailed description of a typical experimental procedure for sample preparation and data acquisition is provided below.

Sample Preparation and NMR Analysis

A sample of this compound was dissolved in deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0 ppm for ¹H and ¹³C). The solution was then transferred to a 5 mm NMR tube.

¹H, ¹³C, and ¹⁹F NMR spectra were recorded on an ADVANCE III 400 MHz spectrometer.[1] All chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1] The chemical shifts were referenced to the residual solvent peak.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR signal assignment and a general workflow for NMR analysis.

References

19F NMR Chemical Shift of 3,3,3-Trifluoro-1-phenylpropan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shift of 3,3,3-Trifluoro-1-phenylpropan-1-one. It includes a summary of reported chemical shift values, a detailed experimental protocol for acquiring ¹⁹F NMR spectra of this compound, and a visual representation of the experimental workflow. This information is crucial for the characterization and analysis of this compound in research and drug development settings.

Data Presentation: ¹⁹F NMR Chemical Shift

The ¹⁹F NMR chemical shift of the trifluoromethyl (-CF₃) group in this compound has been reported in the scientific literature. The values, typically referenced to an internal or external standard, are summarized in the table below. The slight variations in the chemical shift can be attributed to differences in experimental conditions such as solvent and concentration.

| Chemical Shift (δ) in ppm | Solvent | Spectrometer Frequency (MHz) | Reference |

| -62.10 | CDCl₃ | 376 | [1] |

| -61.94 | CDCl₃ | 376 | [1] |

| -62.02 | CDCl₃ | 376 | [1] |

Note: The negative sign indicates an upfield shift relative to the common ¹⁹F NMR standard, trichlorofluoromethane (CFCl₃), which is defined as 0.0 ppm.[2] Most organofluorine compounds exhibit negative chemical shifts.[2]

Factors Influencing ¹⁹F NMR Chemical Shifts

The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine nucleus.[3][4] Several factors can influence the observed chemical shift, including:

-

Electronic Effects: The electron-withdrawing nature of the adjacent carbonyl group in this compound deshields the fluorine nuclei, influencing its chemical shift.

-

Solvent Effects: The polarity and composition of the solvent can alter the electronic environment around the fluorine atoms, leading to shifts in the resonance frequency.[3][5]

-

Concentration: Intermolecular interactions can vary with concentration, potentially affecting the chemical shift.

-

Temperature: Changes in temperature can influence molecular motion and intermolecular interactions, which in turn can affect the observed chemical shift.[3]

Experimental Protocol: Acquiring ¹⁹F NMR Spectra

The following is a generalized, yet detailed, protocol for obtaining a high-quality ¹⁹F NMR spectrum of this compound.

1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common and appropriate choice as indicated by the literature data.[1]

-

Dissolving the Sample: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard. Common standards for ¹⁹F NMR include trifluorotoluene (C₆H₅CF₃, δ ≈ -63.7 ppm) or hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm).[4][6] The signal of the internal standard should not overlap with the signal of the analyte.

-

Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[4][7]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

2. NMR Spectrometer Setup

-

Instrument: A high-field NMR spectrometer equipped with a fluorine-observe probe is required.

-

Tuning and Matching: Tune and match the probe for the ¹⁹F frequency.

-

Locking: Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃).

-

Shimming: Shim the magnetic field to achieve a homogeneous field and sharp NMR signals.

3. Acquisition Parameters

-

Experiment: A standard one-pulse ¹⁹F NMR experiment is typically sufficient.

-

Spectral Width: Set a spectral width large enough to encompass the expected chemical shift range of the compound and the reference standard. A typical range for organofluorine compounds is from -50 to -250 ppm.[8]

-

Pulse Width: Use a calibrated 90° pulse width.

-

Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

-

Proton Decoupling (Optional): To simplify the spectrum by removing ¹H-¹⁹F couplings, proton decoupling can be applied.[8] This will result in a singlet for the -CF₃ group.

4. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the chemical shift of the internal standard to its known value. If no internal standard is used, an external reference or the solvent's residual peak (if its ¹⁹F shift is known relative to CFCl₃) can be used, though this is less accurate.

-

Integration: Integrate the area under the peak to determine the relative number of fluorine atoms.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the ¹⁹F NMR chemical shift of this compound.

Caption: Experimental workflow for 19F NMR analysis.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. colorado.edu [colorado.edu]

- 7. benchchem.com [benchchem.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Safety and Hazards of 2-(Trifluoromethyl)acetophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a technical audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment. All laboratory work should be conducted in accordance with established safety protocols and under the guidance of a qualified professional.

Executive Summary

Hazard Identification and Classification

2-(Trifluoromethyl)acetophenone is classified as a hazardous substance. The primary hazards are associated with its irritant properties to the skin, eyes, and respiratory system.[2]

GHS Classification: [3]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning[2]

Hazard Statements (H-phrases): [2]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements (P-phrases): [2]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Physicochemical and Toxicological Data

Quantitative data for 2-(trifluoromethyl)acetophenone and its isomer are summarized below.

Physicochemical Properties of 2-(Trifluoromethyl)acetophenone

| Property | Value | Reference(s) |

| CAS Number | 17408-14-9 | [3] |

| Molecular Formula | C₉H₇F₃O | [3] |

| Molecular Weight | 188.15 g/mol | [3] |

| Appearance | Clear, colorless to very slightly yellow liquid | [4] |

| Melting Point | 15-17 °C | [4] |

| Boiling Point | 163 °C | [4] |

| Density | 1.255 g/mL at 25 °C | |

| Flash Point | 84 °C (183.2 °F) - closed cup | [2] |

| Refractive Index | n20/D 1.4584 |

Acute Toxicity Data for 3'-(Trifluoromethyl)acetophenone (Isomer)

Note: The following data is for the isomer 3'-(Trifluoromethyl)acetophenone (CAS No. 349-76-8) and should be used as an indicator of the potential toxicity of 2-(trifluoromethyl)acetophenone.

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LD50 | Rat | Oral | > 2000 mg/kg | Not Classified | |

| LD50 | Rat | Dermal | > 2000 mg/kg | Not Classified | |

| LC50 | Rat | Inhalation | > 6.913 mg/L (4h) | Not Classified | |

| Skin Irritation | Rabbit | Dermal | No skin irritation | Not Classified | |

| Eye Irritation | Rabbit | Ocular | No eye irritation | Not Classified | |

| Sensitization | Guinea Pig | Dermal | Non-sensitizing | Not Classified |

Potential Mechanisms of Toxicity and Signaling Pathways

While specific studies on the signaling pathways affected by 2-(trifluoromethyl)acetophenone are lacking, a plausible mechanism of toxicity can be hypothesized based on its chemical structure and data from related compounds. The trifluoromethyl ketone moiety is a key feature. Trifluoromethyl ketones are known to be inhibitors of serine and cysteine proteases, where the highly electrophilic carbonyl carbon can be attacked by the hydroxyl or thiol group of the enzyme's active site to form a stable hemiketal or hemithioketal, respectively.[5]

Furthermore, as an aromatic ketone, 2-(trifluoromethyl)acetophenone is expected to undergo metabolism by cytochrome P450 (CYP) enzymes in the liver.[6][7] This metabolic process could potentially lead to the formation of reactive metabolites. Drawing a parallel with acetaminophen, another aromatic compound with a ketone group (amide), its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) is known to cause mitochondrial dysfunction.[8][9] This involves the inhibition of mitochondrial respiratory chain complexes, leading to a decrease in ATP production, oxidative stress, and activation of stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[9][10] A similar mechanism involving mitochondrial dysfunction could be a contributing factor to the toxicity of 2-(trifluoromethyl)acetophenone.

Additionally, some trifluoromethyl ketones have been shown to inhibit the proton motive force in bacteria, which is crucial for cellular energy production.[11] While this has not been demonstrated in mammalian cells, it points to a potential for interference with fundamental cellular energetic processes.

The following diagram illustrates a hypothetical signaling pathway for the toxicity of 2-(trifluoromethyl)acetophenone.

Caption: Hypothetical toxicity pathway for 2-(trifluoromethyl)acetophenone.

Experimental Protocols for Hazard Assessment

The following sections detail the standard methodologies for key toxicological studies based on OECD guidelines. These protocols represent the standard approach for evaluating the hazards of a chemical like 2-(trifluoromethyl)acetophenone.

General Workflow for Toxicity Testing

The assessment of a chemical's toxicity typically follows a tiered approach, starting with in silico and in vitro methods before proceeding to in vivo studies to minimize animal testing.

Caption: Tiered approach to toxicity testing.

Acute Oral Toxicity (Based on OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of a substance.

-

Test Animal: Typically, female rats are used.

-

Procedure:

-

A single animal is dosed at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg).

-

If the animal survives, two more animals are dosed at the same level.

-

If all animals survive, the LD50 is considered to be greater than the tested dose.

-

If mortality is observed, the test is repeated at a lower dose level.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

Body weight is recorded at the start and end of the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Toxicity (Based on OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of a substance.

-

Test Animal: Typically, rats, rabbits, or guinea pigs are used.

-

Procedure:

-

The fur is clipped from a small area (at least 10% of the body surface area) of the animal's back.

-

The test substance is applied uniformly to the clipped skin and covered with a porous gauze dressing and non-irritating tape for 24 hours.

-

A limit test is often performed at 2000 mg/kg body weight.

-

After the exposure period, the dressing is removed, and any residual test substance is washed off.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

Body weight is recorded at the start and end of the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Inhalation Toxicity (Based on OECD Guideline 403)

-

Objective: To determine the acute inhalation toxicity of a substance.

-

Test Animal: The preferred species is the rat.

-

Procedure:

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a fixed period, typically 4 hours.

-

A limit test may be performed at a concentration of 5 mg/L for vapors or 20 mg/L for gases.

-

Multiple concentration groups are used to determine an LC50 value.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

Body weight is recorded at the start and end of the observation period.

-

A gross necropsy is performed on all animals at the end of the study.

-

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure:

-

A small area of the animal's fur is clipped.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

The patch is removed after 4 hours.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

The reactions are scored according to a standardized scale.

-

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: The albino rabbit is the preferred species.

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal.

-

The other eye serves as a control.

-

The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation.

-

The reactions are scored according to a standardized scale.

-

Safe Handling and Exposure Controls

Given the hazardous nature of 2-(trifluoromethyl)acetophenone, strict adherence to safety protocols is essential.

-

Engineering Controls: Work with this chemical should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mists. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Conclusion

2-(Trifluoromethyl)acetophenone is a valuable chemical intermediate with a defined hazard profile that requires careful handling. It is a skin, eye, and respiratory irritant. While specific acute toxicity data is not publicly available, information from its isomer, 3'-(trifluoromethyl)acetophenone, suggests a lower order of acute toxicity via oral, dermal, and inhalation routes. The potential for toxicity may arise from its metabolism to reactive intermediates, leading to cellular damage, or through direct interaction with cellular macromolecules. Researchers and drug development professionals should implement stringent safety measures, including the use of appropriate engineering controls and personal protective equipment, when working with this compound. Further toxicological studies are warranted to fully characterize its safety profile and to elucidate its precise mechanisms of toxicity.

References

- 1. Trifluoromethyl ketone synthesis [organic-chemistry.org]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. researchgate.net [researchgate.net]

- 4. 2'-(Trifluoromethyl)acetophenone CAS#: 17408-14-9 [m.chemicalbook.com]

- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acetaminophen toxicity results in site-specific mitochondrial damage in isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Low Dose Acetaminophen Induces Reversible Mitochondrial Dysfunction Associated with Transient c-Jun N-Terminal Kinase Activation in Mouse Liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

The Ascendancy of Trifluoromethyl Ketones in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, including high electronegativity and metabolic stability, can significantly enhance the pharmacological profile of drug candidates.[2] Among the various trifluoromethylated synthons, trifluoromethyl ketones (TFMKs) have emerged as particularly valuable building blocks and potent bioactive molecules in their own right.[3][4] This technical guide provides an in-depth review of the synthesis of trifluoromethyl ketones, their applications as enzyme inhibitors, and detailed experimental protocols for key transformations.

Synthetic Methodologies for Trifluoromethyl Ketones

The synthesis of trifluoromethyl ketones can be broadly categorized into three main approaches: nucleophilic trifluoromethylation, electrophilic trifluoromethylation, and the use of trifluoromethyl-containing building blocks. Several important strategies have been developed for the preparation of aryl trifluoromethyl ketones on the basis of different reaction mechanisms, including oxidation of trifluoromethyl alcohols, nucleophilic trifluoromethylation reactions, and electrophilic-type reactions.[2]

Nucleophilic Trifluoromethylation

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion equivalent with a suitable electrophile, typically a carboxylic acid derivative. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent.[5]

The reaction of esters and aldehydes with TMSCF₃, typically initiated by a fluoride source like tetrabutylammonium fluoride (TBAF), provides access to a wide range of trifluoromethyl carbinols, which can be subsequently oxidized to the corresponding ketones.[6] A more direct approach involves the direct conversion of esters to trifluoromethyl ketones.[7]

Experimental Protocol: Trifluoromethylation of Acetophenone using Ruppert-Prakash Reagent

-

Materials: Acetophenone, Trimethyl(trifluoromethyl)silane (Ruppert-Prakash reagent), Potassium carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF), 1 M Hydrochloric acid (HCl), Ethyl acetate, Water, Brine, Anhydrous sodium sulfate.

-

Procedure:

-

To a solution of acetophenone (1.0 equiv) in anhydrous DMF, add potassium carbonate (10 mol%).

-

Cool the mixture to 0 °C in an ice bath.

-

Add TMSCF₃ (1.5 equiv) dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction by the slow addition of 1 M HCl at 0 °C.

-

Stir for 30 minutes to ensure complete deprotection of the silyl ether.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude trifluoromethylated alcohol can be purified by column chromatography.

-

Subsequent oxidation (e.g., using Dess-Martin periodinane or Swern oxidation) yields the desired trifluoromethyl ketone.

-

Table 1: Nucleophilic Trifluoromethylation of Esters with Fluoroform/KHMDS/Triglyme System

| Entry | Substrate (Ester) | Product (Trifluoromethyl Ketone) | Yield (%) |

| 1 | Methyl 2-naphthoate | 2-(trifluoroacetyl)naphthalene | 75 |

| 2 | Methyl 1-naphthoate | 1-(trifluoroacetyl)naphthalene | 37 |

| 3 | Methyl 4-chlorobenzoate | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 63 |

| 4 | Methyl 4-bromobenzoate | 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | 56 |

| 5 | Methyl 4-iodobenzoate | 1-(4-iodophenyl)-2,2,2-trifluoroethan-1-one | 59 |

| 6 | Methyl 4-(tert-butyl)benzoate | 1-(4-(tert-butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 |

| 7 | Methyl 4-cyclohexylbenzoate | 1-(4-cyclohexylphenyl)-2,2,2-trifluoroethan-1-one | 75 |

| 8 | Methyl biphenyl-4-carboxylate | 1-([1,1'-biphenyl]-4-yl)-2,2,2-trifluoroethan-1-one | 45 |

| 9 | Methyl 4-methoxybenzoate | 1-(4-methoxyphenyl)-2,2,2-trifluoroethan-1-one | 78 |

| 10 | Methyl 3-chlorobenzoate | 1-(3-chlorophenyl)-2,2,2-trifluoroethan-1-one | 82 |

| 11 | Methyl 2-bromobenzoate | 1-(2-bromophenyl)-2,2,2-trifluoroethan-1-one | 66 |

| 12 | Methyl 3,5-dimethylbenzoate | 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethan-1-one | 62 |

| 13 | Methyl 1-adamantanecarboxylate | 1-(adamantan-1-yl)-2,2,2-trifluoroethan-1-one | 50 |

| 14 | Methyl cinnamate | 4,4,4-trifluoro-1-phenylbut-1-en-2-one | 53 |

Reaction conditions: Ester (1.0 equiv), HCF₃ (1.1 equiv), KHMDS (2.0 equiv), triglyme, -40 °C, 4 h. Yields are isolated yields.[8]

Diagram 1: General Workflow for Nucleophilic Trifluoromethylation

References

- 1. Synthesis of peptide fluoromethyl ketones and the inhibition of human cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Trifluoromethyl ketones: properties, preparation, and application - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 6. nbinno.com [nbinno.com]

- 7. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Caspases Inhibitors and Activators [sigmaaldrich.com]

The Dawn of a New Bond: A Technical History of Fluorinated Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has irrevocably shaped the landscape of modern science, from the development of life-saving pharmaceuticals to the creation of high-performance materials. This in-depth technical guide explores the seminal discoveries and historical milestones in the field of organofluorine chemistry, providing a detailed look at the foundational experiments, the properties of these unique compounds, and their enduring impact on science and technology.

Early Encounters and the First Carbon-Fluorine Bonds

The story of fluorinated organic compounds begins not with their synthesis, but with the arduous journey to isolate the formidable element itself: fluorine. For decades, chemists who attempted to isolate this highly reactive element were met with failure, and in some cases, tragedy. It was not until 1886 that French chemist Henri Moissan successfully isolated elemental fluorine by the electrolysis of a solution of potassium hydrogen difluoride in anhydrous hydrogen fluoride.[1][2][3] Moissan's breakthrough, for which he was awarded the 1906 Nobel Prize in Chemistry, opened the door to the deliberate synthesis of organic compounds containing the carbon-fluorine bond.

However, the very first synthesis of an organofluorine compound predates Moissan's isolation of elemental fluorine by over half a century. In 1835, French chemists Jean-Baptiste Dumas and Eugène-Melchior Péligot achieved the first synthesis of a fluorinated organic compound, fluoromethane, by distilling a mixture of dimethyl sulfate and potassium fluoride.[4] This landmark achievement, though not fully appreciated at the time, marked the birth of organofluorine chemistry.

Another pivotal moment in the early history of this field was the work of Russian chemist Alexander Borodin. In 1862, he developed a method for synthesizing benzoyl fluoride by treating benzoyl chloride with potassium bifluoride. This reaction was a key example of a halogen exchange reaction, a method that would become a cornerstone of organofluorine synthesis.[5]

Key Milestones in the History of Organofluorine Chemistry

The timeline below highlights some of the most significant discoveries in the history of fluorinated organic compounds.

Figure 1: A Timeline of Key Discoveries in Organofluorine Chemistry

The Carbon-Fluorine Bond: A Unique Partnership

The unique properties of fluorinated organic compounds stem from the nature of the carbon-fluorine bond. Fluorine is the most electronegative element, leading to a highly polarized C-F bond. Despite this polarity, the small size of the fluorine atom and the short bond length contribute to its exceptional strength.

| Bond | Bond Energy (kJ/mol) |

| C-H | ~413 |

| C-C | ~348 |

| C-Cl | ~328 |

| C-Br | ~276 |

| C-I | ~240 |

| C-F | ~485 |

Table 1: Comparison of Carbon-Halogen and Carbon-Hydrogen Bond Energies. The carbon-fluorine bond is significantly stronger than other carbon-halogen bonds and the carbon-hydrogen bond, contributing to the high thermal and chemical stability of organofluorine compounds.

Foundational Experimental Protocols

While the original 19th-century experimental descriptions lack the detail of modern protocols, the following sections provide illustrative methodologies for the synthesis of key early fluorinated organic compounds, based on the original reagents and subsequent developments in synthetic chemistry.

Synthesis of an Alkyl Fluoride: Fluoromethane

The pioneering synthesis of fluoromethane by Dumas and Péligot involved the reaction of a methylating agent with a fluoride salt. A representative modern procedure for the synthesis of a simple alkyl fluoride via nucleophilic substitution is detailed below.

Objective: To synthesize a simple alkyl fluoride from an alkyl halide or sulfonate.

Materials:

-

Alkyl halide or alkyl sulfonate (e.g., methyl iodide, methyl tosylate)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Aprotic polar solvent (e.g., acetonitrile, dimethylformamide)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the alkyl halide or sulfonate and the aprotic polar solvent.

-

Add a molar excess of the anhydrous fluoride salt to the reaction mixture.

-

Heat the mixture to reflux under an inert atmosphere. The reaction progress can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

The crude product can be purified by distillation.

-

Characterize the final product using spectroscopic methods such as NMR (¹H, ¹⁹F, ¹³C) and mass spectrometry.

Synthesis of an Aryl Fluoride: Benzoyl Fluoride

Borodin's synthesis of benzoyl fluoride is an early example of a halogen exchange reaction on an acyl halide. The following is a generalized modern protocol for this type of transformation.

Objective: To synthesize an aryl fluoride from the corresponding aryl chloride.

Materials:

-

Aryl acyl chloride (e.g., benzoyl chloride)

-

Anhydrous potassium fluoride (KF) or spray-dried potassium fluoride

-

Phase-transfer catalyst (e.g., a quaternary ammonium salt) (optional)

-

High-boiling aprotic solvent (e.g., sulfolane)

-

Standard laboratory glassware for heating and distillation

Procedure:

-

In a round-bottom flask, combine the aryl acyl chloride and the anhydrous potassium fluoride in the solvent.

-

If used, add a catalytic amount of the phase-transfer catalyst.

-

Heat the reaction mixture to a high temperature (typically >150 °C).

-

Monitor the reaction progress by GC or TLC.

-

After the reaction is complete, cool the mixture and filter to remove the inorganic salts.

-

The product is then purified by fractional distillation under reduced pressure.

-

The purified aryl fluoride is characterized by spectroscopic methods.

The Serendipitous Discovery of Polytetrafluoroethylene (PTFE)

One of the most significant discoveries in the history of fluorinated compounds was accidental. In 1938, Roy J. Plunkett, a chemist at DuPont, was researching new refrigerants and was working with tetrafluoroethylene (TFE). He had stored TFE gas in a cylinder, and upon attempting to use it, found that no gas would come out, despite the cylinder's weight indicating it was still full. Plunkett sawed the cylinder open and discovered a waxy, white solid. The TFE had polymerized into what is now known as polytetrafluoroethylene, or PTFE. This new material was found to be incredibly inert and had a very low coefficient of friction, properties that have led to its widespread use in applications ranging from non-stick cookware to high-performance industrial coatings.

Physical Properties of Early Fluorinated Organic Compounds

The introduction of fluorine into organic molecules has a profound effect on their physical properties. The high electronegativity of fluorine and the strength of the C-F bond lead to compounds with unique characteristics.

| Compound | Molecular Formula | Boiling Point (°C) |

| Methane | CH₄ | -161.5 |

| Fluoromethane | CH₃F | -78.4 |

| Benzene | C₆H₆ | 80.1 |

| Fluorobenzene | C₆H₅F | 85 |

| Dichlorodifluoromethane (CFC-12) | CCl₂F₂ | -29.8 |

| 1,1,1,2-Tetrafluoroethane (HFC-134a) | C₂H₂F₄ | -26.3 |

Table 2: Boiling Points of Selected Fluorinated and Non-Fluorinated Compounds. The boiling point of fluoromethane is significantly higher than that of methane due to its polarity. In contrast, the boiling point of fluorobenzene is only slightly higher than that of benzene. The boiling points of early chlorofluorocarbon (CFC) refrigerants and their later hydrofluorocarbon (HFC) replacements are also shown for comparison.[6][7][8][9][10]

Fluorinated Compounds in Drug Development: The Case of 5-Fluorouracil

The impact of organofluorine chemistry on medicine has been profound, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom. One of the earliest and most important examples is 5-fluorouracil (5-FU), first synthesized in 1957. 5-FU is an anticancer agent that functions as an antimetabolite, interfering with the synthesis of DNA and RNA in rapidly dividing cancer cells.[11][12][13]

The mechanism of action of 5-FU is complex and involves its conversion into several active metabolites within the cell. These metabolites can then inhibit thymidylate synthase, a key enzyme in the synthesis of thymidine, a necessary component of DNA. They can also be incorporated into both DNA and RNA, leading to cellular damage and apoptosis.[11][12][13]

Figure 2: Simplified Signaling Pathway of 5-Fluorouracil

A General Experimental Workflow in Organofluorine Chemistry

The synthesis and characterization of novel fluorinated organic compounds follow a systematic workflow, from initial design to final analysis.

Figure 3: General Experimental Workflow in Organofluorine Chemistry

This workflow represents a cyclical process, as the evaluation of a compound's properties often informs the design of new and improved analogs.

Conclusion

From the intrepid early experiments of the 19th century to the sophisticated applications in modern medicine and materials science, the field of organofluorine chemistry has a rich and dynamic history. The unique properties conferred by the carbon-fluorine bond continue to make fluorinated organic compounds a fertile ground for discovery, promising further innovations that will shape the future of science and technology. This guide has provided a technical overview of the key historical developments, foundational data, and experimental considerations that underpin this vital area of chemical research.

References

- 1. History of fluorine - Wikipedia [en.wikipedia.org]

- 2. The discovery of fluorine | Feature | RSC Education [edu.rsc.org]

- 3. Henri Moissan - Wikipedia [en.wikipedia.org]

- 4. Fluoromethane [drugfuture.com]

- 5. Benzoyl fluoride - Wikipedia [en.wikipedia.org]

- 6. CFCs [ch.ic.ac.uk]

- 7. heatpumpingtechnologies.org [heatpumpingtechnologies.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Evolution of Refrigerants: From CFCs to Modern Alternatives - Industrial Refrigeration Pros - designing, building and servicing industrial refrigeration systems. [irpros.com]

- 10. (R)Evolution of Refrigerants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 5-Fluorouracil: A Narrative Review on the Role of Regulatory Mechanisms in Driving Resistance to This Chemotherapeutic Agent [frontiersin.org]

Commercial Sourcing and Technical Guide for 3,3,3-Trifluoro-1-phenyl-1-propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 3,3,3-Trifluoro-1-phenyl-1-propanone (CAS No. 709-21-7), a fluorinated ketone of significant interest in medicinal chemistry and drug development. This document details commercial suppliers, provides a summary of available quantitative data, and outlines a general synthetic approach. Due to the limited publicly available information on the specific biological pathways of this compound, a generalized workflow for its procurement and application in a research context is presented.

Commercial Suppliers

3,3,3-Trifluoro-1-phenyl-1-propanone is available from a variety of chemical suppliers, catering to research and development needs. The table below summarizes key information from several vendors. Please note that pricing and availability are subject to change and should be verified directly with the suppliers.

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | APO428343685 (via Apollo Scientific) / 709-21-7 | 99%[1] | Inquire |

| Santa Cruz Biotechnology | sc-254452 / 709-21-7 | Inquire | Inquire |

| Biotuva Life Sciences | T854678 / 709-21-7 | 99% | 100mg, 500mg |

| PubChem Vendors | 709-21-7 | Varies | Varies |

| BLDpharm | 207974-20-7 (isomer) | Inquire | Inquire |

| Simson Pharma Limited | 21906-39-8 (isomer) | Inquire | Custom Synthesis |

| TCI Chemicals | T0437 (related compound) | >98.0% (GC) | Inquire |

| Fisher Scientific | L1685103/L1685106 (isomer) | 97% | 1g, 5g[2] |

Physicochemical Properties

A summary of the key physicochemical properties of 3,3,3-Trifluoro-1-phenyl-1-propanone is provided in the table below, based on data from various sources.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | PubChem[3] |

| Molecular Weight | 188.15 g/mol | PubChem[3] |

| Boiling Point | 37.5-38.5 °C | Sigma-Aldrich[1] |

| Flash Point | 102-106 °C at 1 mm Hg | Sigma-Aldrich[1] |

| Physical Form | Solid-Low Melt | Sigma-Aldrich[1] |

Experimental Protocols: Synthesis

Reaction: Friedel-Crafts Acylation of Benzene

Reagents and Materials:

-

Benzene

-

3,3,3-Trifluoropropionyl chloride or 3,3,3-Trifluoropropionic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Hydrochloric acid (aqueous solution)

-

Sodium bicarbonate (aqueous solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Apparatus for reflux and distillation

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride is suspended in the anhydrous solvent within the reaction flask and cooled in an ice bath.

-

Addition of Acylating Agent: 3,3,3-Trifluoropropionyl chloride (or anhydride) is dissolved in the anhydrous solvent and added dropwise to the cooled suspension of aluminum chloride while stirring.

-

Addition of Benzene: Benzene is then added dropwise to the reaction mixture.

-

Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath and quenched by the slow addition of cold, dilute hydrochloric acid. The organic layer is separated, washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield 3,3,3-Trifluoro-1-phenyl-1-propanone.

Note: This is a generalized procedure and the specific reaction conditions (e.g., temperature, reaction time, stoichiometry of reagents) would need to be optimized.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific, publicly available scientific literature detailing the biological activity, mechanism of action, or involvement of 3,3,3-Trifluoro-1-phenyl-1-propanone in specific cellular signaling pathways. The trifluoromethyl group is a well-known pharmacophore that can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Therefore, it is plausible that this compound could be investigated as an intermediate in the synthesis of bioactive molecules targeting a variety of biological pathways.

Workflow for Procurement and Research Application

The following diagram illustrates a general workflow for a research organization to procure and utilize 3,3,3-Trifluoro-1-phenyl-1-propanone in a drug discovery and development context.

Caption: A logical workflow for the procurement and utilization of 3,3,3-Trifluoro-1-phenyl-1-propanone in a drug discovery program.

References

Navigating the Hazard Profile of 3,3,3-Trifluoro-1-phenylpropan-1-one: A Technical Guide to GHS Classification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) for 3,3,3-Trifluoro-1-phenylpropan-1-one. Intended for researchers, scientists, and professionals in drug development, this document outlines the known hazards, presents relevant data in a structured format, and details the standard experimental protocols for hazard determination.

GHS Classification and Hazard Summary

This compound is classified as an irritant affecting the skin, eyes, and respiratory system.[1][2] The GHS classification is based on aggregated data from notifications to the ECHA C&L Inventory.[1] The signal word associated with this chemical is "Warning".[1][2]

Below is a summary of the GHS hazard classification for this compound:

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

GHS Pictogram:

The exclamation mark pictogram is used to indicate the hazards associated with this chemical.

Quantitative Data

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O | PubChem |

| Molecular Weight | 188.15 g/mol | PubChem |

| CAS Number | 709-21-7 | PubChem |

GHS Hazard Communication Flowchart

The following diagram illustrates the logical flow for the GHS classification of this compound based on its identified hazards.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3,3-Trifluoro-1-phenylpropan-1-one from Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract